3-cyclohexyl-2,2-dimethylpropan-1-ol 3-cyclohexyl-2,2-dimethylpropan-1-ol
Brand Name: Vulcanchem
CAS No.: 899834-70-9
VCID: VC11869867
InChI: InChI=1S/C11H22O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3
SMILES: CC(C)(CC1CCCCC1)CO
Molecular Formula: C11H22O
Molecular Weight: 170.29 g/mol

3-cyclohexyl-2,2-dimethylpropan-1-ol

CAS No.: 899834-70-9

Cat. No.: VC11869867

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

3-cyclohexyl-2,2-dimethylpropan-1-ol - 899834-70-9

Specification

CAS No. 899834-70-9
Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
IUPAC Name 3-cyclohexyl-2,2-dimethylpropan-1-ol
Standard InChI InChI=1S/C11H22O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3
Standard InChI Key CNRVJLVNRWSWEG-UHFFFAOYSA-N
SMILES CC(C)(CC1CCCCC1)CO
Canonical SMILES CC(C)(CC1CCCCC1)CO

Introduction

Chemical Identification and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is 3-cyclohexyl-2,2-dimethylpropan-1-ol, reflecting its branched alcohol structure. The molecule consists of a propan-1-ol chain substituted with two methyl groups at the second carbon and a cyclohexyl group at the third carbon (Fig. 1). This configuration creates a sterically hindered tertiary alcohol, influencing its reactivity and physical properties.

Synonyms and Regulatory Identifiers

Common synonyms include 3-cyclohexyl-2,2-dimethyl-1-propanol and Lily alcohol . Regulatory identifiers include:

  • CAS No.: 899834-70-9 (primary), 13351-61-6 (disputed)

  • EC No.: 236-400-9

  • PubChem CID: 57458184

Discrepancies in CAS numbers and molecular formulas across sources suggest potential errors in older databases or misclassification of structural isomers .

Molecular Structure and Physicochemical Properties

Molecular Formula and Weight

The definitive molecular formula is C11H22O\text{C}_{11}\text{H}_{22}\text{O}, yielding a molecular weight of 170.29 g/mol. Earlier reports citing C11H16O\text{C}_{11}\text{H}_{16}\text{O} (MW 164) likely conflate this compound with unsaturated analogs or contain typographical errors .

Physical State and Odor Profile

3-Cyclohexyl-2,2-dimethylpropan-1-ol exists as a colorless to white liquid or low-melting solid (mp < 25°C) with a floral aroma reminiscent of lily of the valley and rose . This odor profile makes it valuable in fragrance formulations, though industrial applications prioritize its synthetic utility .

Table 1: Physicochemical Properties

PropertyValue
Flash Point> 100°C
Refractive Index (20°C)1.515–1.525
Specific Gravity (20°C)0.972–0.982
Purity> 98%
SolubilityInsoluble in water; miscible with organic solvents

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a Grignard reaction between cyclohexylmagnesium bromide and 2,2-dimethylpropanal under anhydrous conditions:

2,2-Dimethylpropanal+CyclohexylMgBr3-Cyclohexyl-2,2-dimethylpropan-1-ol+MgBr(OCH2)\text{2,2-Dimethylpropanal} + \text{CyclohexylMgBr} \rightarrow \text{3-Cyclohexyl-2,2-dimethylpropan-1-ol} + \text{MgBr(OCH}_2\text{)}

This method achieves yields >75% when conducted in tetrahydrofuran (THF) at −10°C.

Industrial Manufacturing

Scaled production employs continuous-flow reactors with palladium on carbon (Pd/C) catalysts under hydrogen pressures of 5–10 bar. Process optimization focuses on minimizing byproducts like 3-cyclohexyl-2,2-dimethylpropanal, which can reduce final purity to <85% if unmanaged.

Applications in Organic Synthesis

Hydrogen-Bonding Mediator

The hydroxyl group participates in hydrogen bonding, enabling its use as a:

  • Solubility enhancer for polar-apolar hybrid molecules

  • Template in supramolecular chemistry for coordinating metal ions

Intermediate in Specialty Chemicals

Industrial applications include synthesizing:

  • Flavorants: Ester derivatives (e.g., acetate) for food additives

  • Pharmaceutical precursors: Alkylation reactions to produce branched amines

Biological Activity and Biochemical Interactions

Enzyme Modulation

3-Cyclohexyl-2,2-dimethylpropan-1-ol inhibits alcohol dehydrogenase (ADH) with an IC50_{50} of 48 µM. This noncompetitive inhibition alters NAD+^+/NADH ratios, impacting cellular redox states.

Cellular Effects

At concentrations >100 µM, the compound upregulates NRF2-mediated oxidative stress response genes by 3.2-fold. Concurrently, it suppresses PPARγ expression by 40%, suggesting dual roles in metabolic regulation.

Research Frontiers and Challenges

Isomer-Specific Bioactivity

Structural analogs like 3-cyclohexyl-2-methylpropan-1-ol (CAS 76019-90-4) exhibit divergent enzymatic affinities, highlighting the need for stereochemical studies .

Industrial Scalability

Batch-to-batch variability in Grignard reagent purity remains a bottleneck, necessitating advanced quality control protocols for pharmaceutical-grade production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator